

The G-Quadruplex Stabilizer 360A: A Core Technical Guide

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Compound of Interest

Compound Name: 360A

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This technical guide provides an in-depth analysis of the foundational research on **360A**, a selective G-quadruplex stabilizer and telomerase inhibitor. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the compound's mechanism of action, experimental validation, and the key signaling pathways involved in its cellular effects. The information is primarily drawn from the seminal works of Pennarun et al. (2005) and Gauthier et al. (2012).

Core Concepts and Mechanism of Action

360A is a synthetic small molecule that selectively binds to and stabilizes G-quadruplex structures. These are non-canonical four-stranded DNA structures that can form in guanine-rich sequences, notably at the telomeric ends of chromosomes. By stabilizing these structures, **360A** is thought to inhibit the activity of telomerase, an enzyme crucial for maintaining telomere length in most cancer cells, by preventing its access to the telomeric overhang.^[1] This interference with telomere maintenance leads to telomere dysfunction, cell cycle alterations, and ultimately, apoptosis in cancer cells.^[1]

Quantitative Data Summary

The following tables summarize the key quantitative findings from foundational studies on **360A**.

Table 1: In Vitro Inhibitory Activity of **360A**

Assay	Target	IC50 Value	Reference
TRAP-G4 Assay	Telomerase	300 nM	[2]

Table 2: Cytotoxicity of **360A** in Human Glioma Cell Lines

Cell Line	IC50 Value (μ M)	Reference
T98G	4.8 ± 1.1	[2]
CB193	3.9 ± 0.4	[2]
U118-MG	8.4 ± 0.5	[2]
SAOS-2 (ALT pathway)	>15	[1] [2]
Primary Astrocytes	17.4 ± 1.2	[2]

Table 3: **360A**-Induced Telomere Aberrations

Cell Line	Treatment	Type of Aberration	Involvement of	Reference
HeLa, As3wt2, HCT116	5 μ M 360A (8 days)	Sister Telomere Fusions	DNA-PKcs	[3] [4]
HeLa, As3wt2, HCT116	5 μ M 360A (8 days)	Sister Telomere Losses	Rad51	[3] [4]
HeLa, As3wt2, HCT116	5 μ M 360A (8 days)	Telomere Doublets	Rad51	[3] [4]

Key Experimental Protocols

Detailed methodologies for the key experiments cited in the foundational papers are provided below.

Telomerase Repeat Amplification Protocol (TRAP-G4) Assay

This assay is used to determine the inhibitory activity of compounds against telomerase.

- **Cell Lysate Preparation:** Prepare extracts from a telomerase-positive cell line.
- **Telomerase Extension:** Incubate the cell extract with a substrate oligonucleotide (TS primer) in the presence of dNTPs and the test compound (**360A**) or a vehicle control. Telomerase in the extract will add telomeric repeats to the 3' end of the TS primer.
- **G-Quadruplex Formation:** The G-rich telomeric repeats can fold into G-quadruplex structures. The "G4" in the assay name signifies that conditions are amenable to G-quadruplex formation, which is stabilized by **360A**.
- **PCR Amplification:** The extended products are then amplified by PCR using a forward primer (TS) and a reverse primer.
- **Detection:** The PCR products are resolved by polyacrylamide gel electrophoresis and visualized. The intensity of the resulting ladder of bands is proportional to the telomerase activity. The IC₅₀ value is calculated as the concentration of **360A** that reduces telomerase activity by 50%.

WST-1 Cell Proliferation Assay

This colorimetric assay is used to assess the effect of **360A** on the viability of cell lines.

- **Cell Seeding:** Seed cells (e.g., T98G, CB193, U118-MG) in 96-well plates at a predetermined density and allow them to adhere overnight.
- **Compound Treatment:** Treat the cells with various concentrations of **360A** or a DMSO control for a specified period (e.g., 3 or 7 days).
- **WST-1 Reagent Addition:** Add the WST-1 reagent to each well. WST-1 is a tetrazolium salt that is cleaved to a soluble formazan dye by mitochondrial dehydrogenases in viable cells.
- **Incubation:** Incubate the plates for a defined period to allow for the color change to develop.

- **Absorbance Measurement:** Measure the absorbance of the formazan product using a microplate reader at the appropriate wavelength (typically around 450 nm). The amount of formazan produced is directly proportional to the number of viable cells.
- **Data Analysis:** Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value, which is the concentration of **360A** that reduces cell viability by 50%.

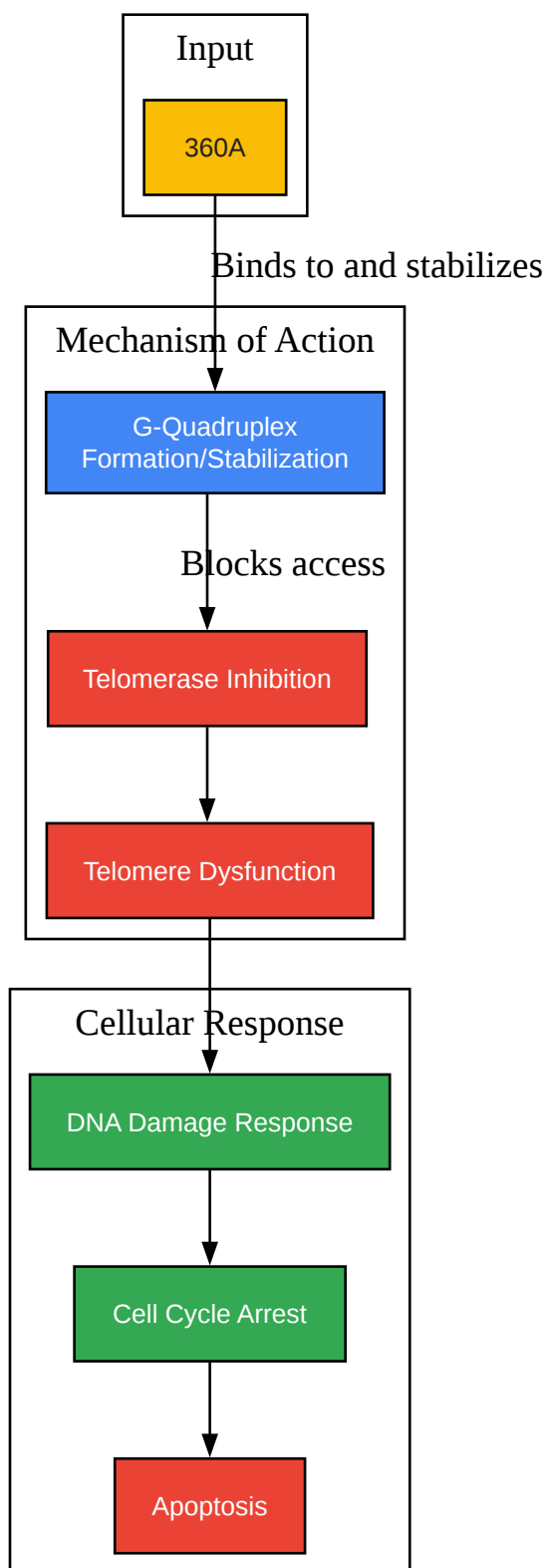
Analysis of Telomere Aberrations by Telo-FISH

Telomere Fluorescence In Situ Hybridization (Telo-FISH) is used to visualize and quantify telomere abnormalities induced by **360A**.

- **Cell Culture and Treatment:** Culture cells (e.g., HeLa, HCT116) and treat with **360A** (e.g., 5 μ M for 8 days) or a vehicle control.
- **Metaphase Spread Preparation:** Arrest cells in metaphase using a mitotic inhibitor (e.g., colcemid), harvest the cells, and prepare metaphase chromosome spreads on microscope slides.
- **Hybridization:** Denature the chromosomal DNA and hybridize with a fluorescently labeled peptide nucleic acid (PNA) probe specific for the telomeric repeat sequence (TTAGGG)_n. A probe for centromeric DNA can also be included.
- **Washing and Counterstaining:** Wash the slides to remove unbound probe and counterstain the chromosomes with a DNA dye such as DAPI.
- **Microscopy and Image Analysis:** Visualize the chromosomes using a fluorescence microscope. Capture images and analyze them to identify and quantify different types of telomere aberrations, such as sister telomere fusions, telomere losses, and telomere doublets.

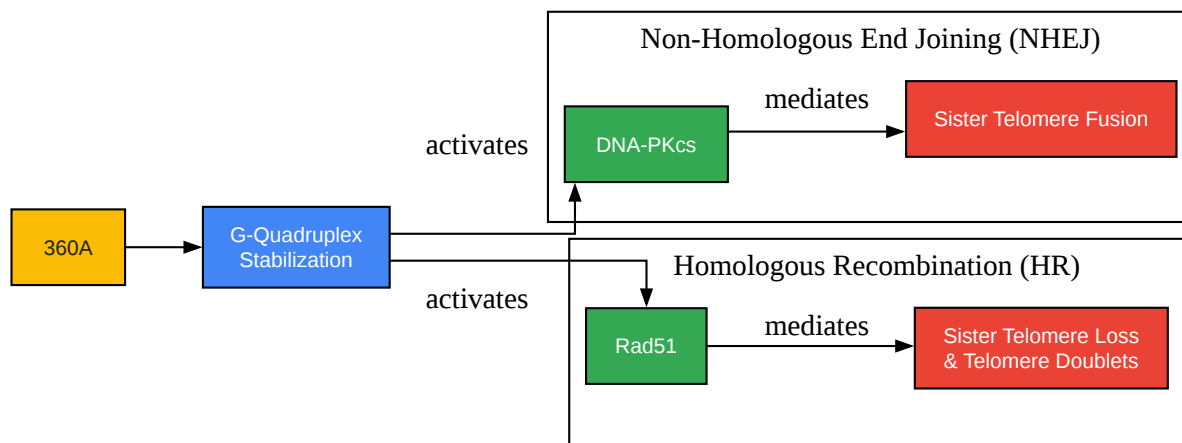
Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in the foundational research on **360A**.



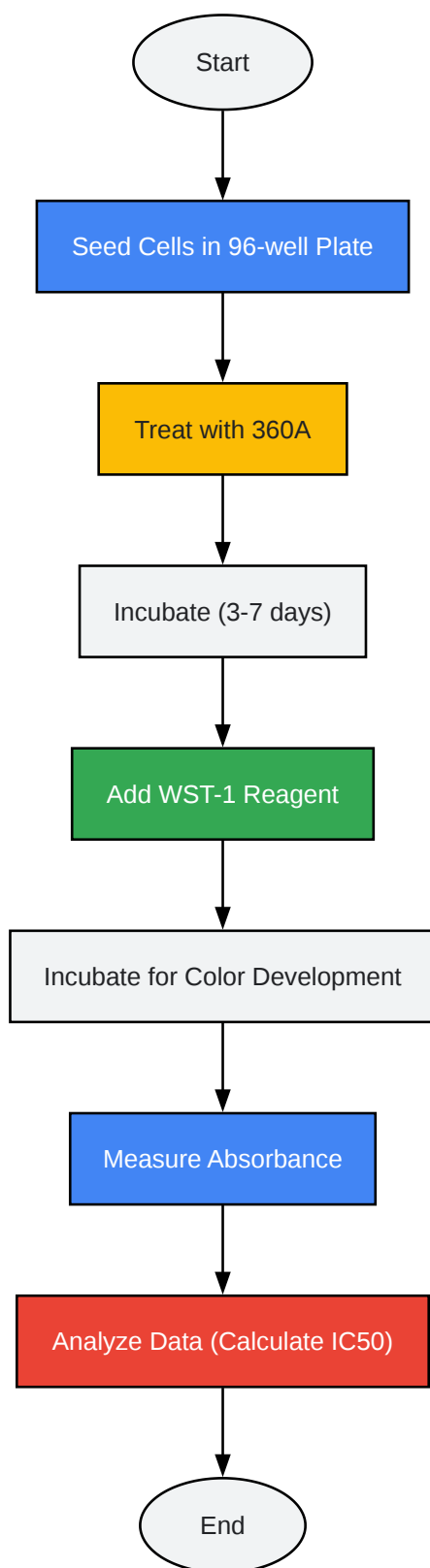
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Caption: Signaling pathway of **360A** leading to apoptosis.



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Caption: Pathways of **360A**-induced telomere aberrations.



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Caption: Experimental workflow for the WST-1 cell proliferation assay.

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